molecular formula C33H32N6O4S3 B2566403 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 362508-65-4

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2566403
CAS No.: 362508-65-4
M. Wt: 672.84
InChI Key: NMZPHVJUQBUWNR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule integrating multiple pharmacophoric motifs, including a 4,5-dihydro-1H-pyrazole core, thiophene-2-carboxamide moiety, 1,2,4-triazole ring, and substituted aromatic systems (2,3-dimethoxyphenyl and 2,5-dimethylphenyl groups). The presence of sulfur-containing groups (e.g., thioether linkages) and conjugated aromatic systems may enhance stability and bioavailability, as noted in studies on analogous compounds .

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N6O4S3/c1-20-12-13-21(2)24(16-20)38-29(18-34-32(41)28-11-7-15-45-28)35-36-33(38)46-19-30(40)39-25(17-23(37-39)27-10-6-14-44-27)22-8-5-9-26(42-3)31(22)43-4/h5-16,25H,17-19H2,1-4H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZPHVJUQBUWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound notable for its intricate structure and potential biological activities. This compound incorporates various functional groups such as thiophenes, triazoles, and pyrazoles, which are known to contribute to diverse pharmacological properties.

The molecular formula of the compound is C34H32N6O5S2C_{34}H_{32}N_{6}O_{5}S_{2} with a molecular weight of approximately 668.8 g/mol. Its structure features multiple bioactive motifs that may enhance its biological activities synergistically compared to other compounds.

Property Value
Molecular FormulaC34H32N6O5S2
Molecular Weight668.8 g/mol
IUPAC NameN-{[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

Biological Activities

Preliminary investigations into the biological activity of this compound suggest several potential therapeutic effects:

1. Antifungal and Antibacterial Properties
The structural components of pyrazoles and triazoles are often linked to antibacterial and antifungal activities. Studies have shown that derivatives containing these groups can inhibit the growth of various pathogens. The presence of the thiophene moiety may also enhance these effects due to its electron-rich nature which can interact with microbial targets.

2. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, pyrazole derivatives have been documented to stabilize human red blood cell membranes against hemolysis induced by inflammatory agents. This suggests that N-((5... may also exert similar effects through modulation of inflammatory pathways.

3. Anticancer Potential
Pyrazole derivatives have been recognized for their anticancer activities. The compound's ability to inhibit cyclin-dependent kinases (CDKs) and other tumor-related enzymes has been reported in various studies. For example, some analogs have shown promising results in inhibiting tumor growth in vitro and in vivo.

4. Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse non-covalent interactions including hydrogen bonding and π–π stacking, which can modulate protein activity and affect cellular processes .

Case Studies

Several studies have evaluated the biological activities of similar compounds:

  • Antifungal Activity : A study demonstrated that pyrazole derivatives showed significant antifungal activity against Candida species with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
  • Anti-inflammatory Effects : In a pharmacological evaluation, a series of pyrazole derivatives were tested for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. Compounds exhibited dose-dependent inhibition of edema formation .
  • Anticancer Screening : A recent study screened various pyrazole derivatives for anticancer activity against breast cancer cell lines (MCF-7). Some compounds displayed IC50 values in the nanomolar range, indicating potent antiproliferative effects .

Scientific Research Applications

Medicinal Chemistry Applications

1. Biological Activity
Preliminary studies indicate that N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide may exhibit:

  • Anti-inflammatory Properties : The structural similarity to known anti-inflammatory agents suggests potential therapeutic effects in reducing inflammation.
  • Antifungal Activity : The presence of the pyrazole and triazole rings is often associated with antifungal properties, making this compound a candidate for further exploration in treating fungal infections .

2. Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The diverse functional groups enable various non-covalent interactions (e.g., hydrogen bonding and π–π stacking), which can modulate protein activity and influence cellular processes .

Material Science Applications

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide's unique structural features may also lend themselves to applications in material science:

1. Synthesis of Functional Materials
The compound's ability to undergo oxidation and reduction reactions allows for the introduction of additional functional groups or modifications to existing ones. This versatility can be harnessed in the development of new materials with tailored properties for specific applications .

2. Interaction Studies
Research involving interaction studies has shown promising results in preliminary assays. These studies often focus on the compound's ability to interact with various biological targets, which could lead to the development of novel materials with enhanced performance characteristics .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include:

Compound Class Core Structure Substituents/Modifications Key Differences from Target Compound Reference
1,3,4-Thiadiazole-carboxamides 1,3,4-Thiadiazole with carboxamide Phenyl, alkylthio groups Replaces triazole with thiadiazole; lacks pyrazole and dimethylphenyl groups
Triazole-thioacetamides 1,2,4-Triazole with thioacetamide 5-Methylpyrazole, phenyl groups Similar triazole-thio linkage but lacks thiophene-carboxamide and dimethoxy groups
Thiophene-carboxamides Thiophene-carboxamide backbone Isoxazole, diethylamino substituents Retains thiophene-carboxamide but lacks triazole-pyrazole hybridization

Key Observations :

  • Methoxy and methyl substituents on aromatic rings may enhance lipophilicity and metabolic stability compared to unsubstituted analogues .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis involves multi-step reactions, leveraging heterocyclic coupling and functional group transformations. Key steps include:

  • Hydrazide Formation : Reacting thiophene-2-carboxamide derivatives with hydrazine hydrate to generate hydrazide intermediates, as described for analogous triazole-thiophene systems .
  • Cyclization : Intramolecular cyclization of thiosemicarbazides in ethanol under reflux to form the 1,2,4-triazole core, similar to methods used for 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione .
  • Thioether Linkage : Coupling the pyrazole-thiophene moiety with the triazole derivative via a thioether bond using 2-mercaptoethanol or analogous agents, ensuring proper purification via column chromatography or recrystallization .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituents (e.g., dimethoxyphenyl protons at δ 3.8–3.9 ppm, thiophene aromatic protons at δ 6.8–7.5 ppm) and verify regiochemistry of the triazole ring .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ for C₃₀H₂₉N₅O₄S₂: ~612.16) and detect isotopic patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~650–700 cm⁻¹) functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for cyclization steps, as demonstrated in thiadiazole syntheses, to enhance reaction rates .
  • Catalysis : Employ iodine and triethylamine for efficient cyclization, as shown in 1,3,4-thiadiazole derivatives, which reduce side reactions .
  • Purification : Optimize gradient elution in reverse-phase HPLC (e.g., acetonitrile/water with 0.1% TFA) to isolate polar byproducts .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how should conflicting data be resolved?

Methodological Answer:

  • Antimicrobial Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution, referencing protocols for thieno[2,3-d]pyrimidine derivatives .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, comparing results to structurally similar dimethoxyphenyl-triazole compounds .
  • Data Resolution : If activity discrepancies arise (e.g., low potency against fungi), perform dose-response curves and assess membrane permeability via logP calculations to rule out bioavailability issues .

Advanced: How do substituents (e.g., 2,3-dimethoxyphenyl vs. 2,5-dimethylphenyl) influence pharmacological activity?

Methodological Answer:

  • Electron-Donating Groups : The 2,3-dimethoxyphenyl moiety enhances electron density, potentially improving DNA intercalation or enzyme binding, as seen in antimicrobial triazole derivatives .
  • Hydrophobic Effects : The 2,5-dimethylphenyl group may increase lipophilicity, affecting membrane penetration. Compare logP values (e.g., using ChemDraw) to correlate with cellular uptake .
  • SAR Validation : Synthesize analogs with single-substituent modifications and test in parallel bioassays to isolate structural contributions .

Advanced: How can computational models aid in predicting its mechanism of action or metabolic stability?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase), guided by structural data from triazole-thiophene inhibitors .
  • ADME Prediction : Apply SwissADME to estimate bioavailability (Rule of Five compliance), cytochrome P450 interactions, and metabolic pathways (e.g., demethylation of methoxy groups) .
  • MD Simulations : Perform GROMACS-based simulations to assess stability of ligand-protein complexes over 100 ns trajectories, identifying key binding residues .

Advanced: What strategies resolve tautomeric or conformational ambiguities in structural analysis?

Methodological Answer:

  • Variable Temperature NMR : Analyze temperature-dependent shifts (e.g., 25°C vs. −40°C) to detect thione-thiol tautomerism in the triazole-thioether moiety .
  • X-ray Crystallography : Resolve solid-state conformation using synchrotron radiation, comparing bond lengths/angles to DFT-optimized structures .
  • Dynamic HPLC : Monitor pH-dependent retention time shifts to infer protonation states of basic nitrogen atoms in the pyrazole ring .

Advanced: How to design metal complexes using this compound as a ligand, and what properties should be characterized?

Methodological Answer:

  • Coordination Sites : Target the triazole nitrogen and thiophene sulfur atoms for metal binding (e.g., Cu(II), Zn(II)), as shown in thiazole coordination chemistry .
  • Characterization : Use ESI-MS for complex stoichiometry, UV-Vis for d-d transitions (e.g., λmax ~600 nm for Cu(II)), and cyclic voltammetry for redox activity .
  • Bioactivity Comparison : Test metal complexes against the free ligand in antimicrobial assays to assess enhanced efficacy via metal chelation .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

  • Matrix Effects : Use LC-MS/MS with deuterated internal standards (e.g., D₃-methoxy analogs) to correct for ion suppression in plasma .
  • Extraction Optimization : Employ solid-phase extraction (C18 columns) with methanol:acetic acid (95:5) to recover >90% of the compound from tissue homogenates .
  • Limit of Detection : Validate sensitivity down to 1 ng/mL via calibration curves (R² > 0.99) and spike-recovery experiments .

Advanced: How can green chemistry principles be applied to its synthesis to reduce environmental impact?

Methodological Answer:

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) in cyclization steps, reducing toxicity while maintaining yield .
  • Catalyst Recycling : Recover iodine catalysts via aqueous extraction, as demonstrated in thiadiazole syntheses, achieving >80% reuse efficiency .
  • Waste Minimization : Implement flow chemistry for continuous synthesis of intermediates, reducing solvent consumption by 50% compared to batch processes .

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